molecular formula C34H47NO4 B1668370 Celivarone CAS No. 401925-43-7

Celivarone

Numéro de catalogue: B1668370
Numéro CAS: 401925-43-7
Poids moléculaire: 533.7 g/mol
Clé InChI: ZCENNVQCOZQSGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Celivarone est un dérivé benzofuranique non iodé qui a été étudié pour son utilisation potentielle dans le traitement antiarythmique. Il est structurellement apparenté à l'amiodarone et à la dronédarone, qui sont des agents antiarythmiques bien connus. This compound a été étudié pour sa capacité à gérer divers types d'arythmies cardiaques, notamment la fibrillation auriculaire et la tachycardie ventriculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la celivarone implique plusieurs étapes, à partir du dérivé benzofuranique approprié. Les étapes clés comprennent :

    Formation du noyau benzofuranique : Cela implique la cyclisation d'un précurseur approprié pour former le cycle benzofuranique.

    Introduction du groupe butyle : Ceci est réalisé par des réactions d'alkylation.

    Attachement du groupe dibutylamino propyle : Cette étape implique la réaction du dérivé benzofuranique avec un halogénure de dibutylamino propyle dans des conditions basiques.

    Formation de l'ester carboxylate : Ceci est effectué par estérification du groupe acide carboxylique avec l'isopropanol.

Méthodes de production industrielle : La production industrielle de this compound suivrait probablement des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour un transfert de chaleur et de masse efficace, et l'utilisation de catalyseurs pour augmenter les vitesses de réaction et les rendements .

Analyse Des Réactions Chimiques

Types de réactions : Celivarone subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions communs :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que la réduction peut donner des alcools ou des amines .

4. Applications de la recherche scientifique

5. Mécanisme d'action

This compound exerce ses effets par un mécanisme d'action multifactoriel. Il bloque les canaux sodium, calcium et potassium, ainsi que les récepteurs bêta, d'une manière dépendante de la dose. Cela conduit à la stabilisation des membranes des cellules cardiaques et à la prévention de l'activité électrique anormale dans le cœur. Les cibles moléculaires comprennent divers canaux ioniques et récepteurs impliqués dans l'excitabilité cardiaque et la conduction .

Applications De Recherche Scientifique

Atrial Fibrillation and Atrial Flutter

Celivarone has been evaluated in clinical trials for its effectiveness in maintaining sinus rhythm in patients with AF and atrial flutter. The MAIA trial involved 673 patients who were randomized to receive different dosages of this compound or amiodarone following cardioversion. Results indicated that while lower doses of this compound showed a reduction in symptomatic recurrences of AF/AFL compared to placebo, the overall efficacy in maintaining sinus rhythm was not statistically significant across treatment groups .

Ventricular Arrhythmias

The ALPHEE study focused on patients with implantable cardioverter-defibrillators (ICDs) who had experienced ventricular tachycardia or ventricular fibrillation. This trial assessed the ability of this compound to prevent ICD interventions or sudden cardiac death. Findings revealed no significant difference in the rates of appropriate ICD shocks between this compound and placebo groups. Specifically, 67% of patients in the this compound 50 mg group experienced ICD interventions compared to 61.5% in the placebo group, indicating a lack of efficacy .

Safety Profile

Across various studies, this compound has shown a satisfactory safety profile. Adverse events were reported at rates comparable to placebo, suggesting that while this compound may not be effective, it is generally well-tolerated by patients . This aspect is critical for its potential use as an adjunct therapy for patients unable to tolerate other antiarrhythmic medications.

Comparative Efficacy Data

The following table summarizes key findings from major clinical trials involving this compound:

Study Population Dosage Primary Outcome Results
MAIAPatients with AF/AFL after cardioversion50, 100, 200, 300 mg/dayMaintenance of sinus rhythmNo significant difference; lower doses showed fewer symptomatic recurrences
ALPHEEPatients with ICDs and previous VT/VF episodes50, 100, 300 mg/dayPrevention of ICD interventions/sudden deathNo significant difference; placebo had similar outcomes
CORYFEEPatients with AF/AFL300 or 600 mg/daySpontaneous conversion to sinus rhythmNo significant difference observed

Case Study: MAIA Trial

In this trial, patients receiving this compound at lower doses reported fewer symptomatic recurrences of AF compared to those on placebo. However, the overall maintenance of sinus rhythm was not significantly improved when compared to higher doses or amiodarone.

Case Study: ALPHEE Trial

This study highlighted that while this compound did not significantly reduce the rate of ICD interventions compared to placebo, it demonstrated a tolerable safety profile across all dosage groups. The findings suggest a need for further research into alternative therapies for patients with high-risk arrhythmias who require additional antiarrhythmic support.

Mécanisme D'action

Celivarone exerts its effects through a multifactorial mechanism of action. It blocks sodium, calcium, and potassium channels, as well as beta-receptors, in a dose-dependent manner. This leads to the stabilization of cardiac cell membranes and the prevention of abnormal electrical activity in the heart. The molecular targets include various ion channels and receptors involved in cardiac excitability and conduction .

Comparaison Avec Des Composés Similaires

Celivarone est similaire à d'autres agents antiarythmiques tels que l'amiodarone et la dronédarone. il possède plusieurs caractéristiques uniques :

Composés similaires :

Activité Biologique

Celivarone, a non-iodinated benzofuran derivative, is an experimental antiarrhythmic drug under investigation for its potential to treat various cardiac arrhythmias, particularly atrial fibrillation (AF) and atrial flutter (AFL). It shares structural similarities with established antiarrhythmics like amiodarone and dronedarone but aims to provide similar therapeutic benefits without the associated thyroid toxicity.

This compound exhibits a multifaceted mechanism of action, which includes:

  • Ion Channel Modulation : It blocks multiple ion channels including:
    • Sodium channels (INaI_{Na})
    • L-type calcium channels (ICaI_{Ca})
    • Various potassium channels (IKI_{K}): IKrI_{Kr}, IKsI_{Ks}, IKAChI_{KACh}, and IKv1.5I_{Kv1.5} .
  • Beta-Receptor Inhibition : It inhibits β1-adrenergic receptors, contributing to its antiarrhythmic effects.

The drug’s action leads to prolonged PQ intervals and decreased myocardial cell shortening, indicating effective channel blockade. This results in longer action potential durations and reduced heart rate variability, essential for managing arrhythmias .

Overview of Clinical Studies

Several clinical trials have assessed the efficacy of this compound in maintaining sinus rhythm and converting AF/AFL:

  • MAIA Trial :
    • Participants : 673 patients with AF/AFL.
    • Dosing : this compound (50, 100, 200, or 300 mg once daily) vs. amiodarone vs. placebo.
    • Results : No significant difference in time to AF/AFL relapse was observed. However, lower doses of this compound showed fewer symptomatic recurrences compared to placebo .
  • CORYFEE Study :
    • Participants : 150 patients with AF/AFL.
    • Dosing : this compound (300 or 600 mg once daily) vs. placebo.
    • Results : No significant difference in spontaneous conversion rates to sinus rhythm between treatment and control groups .
  • ICD Study :
    • Participants : 153 patients with implantable cardioverter-defibrillators (ICDs).
    • Dosing : this compound (100 or 300 mg daily) vs. placebo for six months.
    • Results : The study reported more heart failure events in the this compound group, although not statistically significant .

Summary of Findings

Study NameParticipantsDosingKey Findings
MAIA Trial673This compound (50-300 mg), Amiodarone, PlaceboNo significant difference in relapse time; lower doses had fewer symptomatic recurrences
CORYFEE150This compound (300 or 600 mg), PlaceboNo significant difference in conversion rates
ICD Study153This compound (100 or 300 mg), PlaceboMore heart failure events; not statistically significant

Potential Applications

This compound's unique profile suggests several potential applications beyond AF/AFL treatment:

  • Hypertension Management : Preliminary studies indicate that this compound may inhibit hypertension induced by angiotensin II and phenylephrine without direct receptor affinity .
  • Genetic Arrhythmias : Its ability to target multiple ion channels makes it a candidate for treating genetic arrhythmias linked to ion channel mutations .

Safety Profile

This compound is noted for its favorable safety profile compared to traditional antiarrhythmics like amiodarone:

  • Reduced Thyroid Toxicity : As a non-iodinated compound, this compound does not carry the risk of thyroid dysfunction associated with iodinated antiarrhythmics.
  • Lower Adverse Event Rates : Clinical trials have indicated fewer adverse events compared to amiodarone .

Propriétés

IUPAC Name

propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3/h15-20,24-25H,6-14,21-23H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCENNVQCOZQSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960620
Record name Celivarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401925-43-7
Record name Celivarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401925-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Celivarone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401925437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celivarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Celivarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 401925-43-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CELIVARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K45001587E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Celivarone
Reactant of Route 2
Reactant of Route 2
Celivarone
Reactant of Route 3
Reactant of Route 3
Celivarone
Reactant of Route 4
Reactant of Route 4
Celivarone
Reactant of Route 5
Reactant of Route 5
Celivarone
Reactant of Route 6
Celivarone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.